Product packaging for Dicarbonic acid(Cat. No.:CAS No. 503-81-1)

Dicarbonic acid

Cat. No.: B1204607
CAS No.: 503-81-1
M. Wt: 106.03 g/mol
InChI Key: ZFTFAPZRGNKQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dicarbonic acid is an organic compound with the molecular formula C₂H₂O₅ . As a dicarboxylic acid, it is part of a broader class of compounds containing two carboxyl functional groups, which are of significant interest in various chemical and biochemical research applications . Dicarboxylic acids, in general, serve as important building blocks in organic synthesis and are utilized in the production of polymers, such as polyesters and polyamides . This reagent is provided for laboratory research purposes. Researchers are encouraged to consult the certificate of analysis for specific lot-specific data, including purity and concentration. Note: Specific research applications, mechanism of action, and detailed physicochemical properties for this compound should be verified and added here upon obtaining reliable data. This product is designated "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O5 B1204607 Dicarbonic acid CAS No. 503-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carboxy hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFAPZRGNKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863972
Record name Dicarbonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-81-1
Record name Dicarbonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocarbonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis and Formation

The direct synthesis of free dicarbonic acid under standard conditions has proven to be a formidable challenge due to its instability. Attempts to synthesize it often result in its decomposition products, primarily carbon dioxide and water. Research has indicated that while the formation of pyrocarbonic acid in aqueous solutions was previously unknown, it has been observed in ab initio molecular dynamics (AIMD) simulations under specific conditions of nanoconfinement. taylorandfrancis.com

The synthesis of its derivatives, however, is well-established. Dialkyl pyrocarbonates, for instance, can be prepared by reacting an alkali metal alkyl carbonate with an alkyl halocarbonate. iosrjournals.org For example, diethyl pyrocarbonate is synthesized by reacting sodium ethyl carbonate with ethyl chloroformate. iosrjournals.org

Stability and Decomposition

Dicarbonic acid is a relatively unstable compound. nih.gov Its decomposition is a key characteristic, readily breaking down into two molecules of carbon dioxide and one molecule of water. This instability is a primary reason for the difficulty in its isolation and direct study.

The stability of its derivatives, the diesters of this compound, can be enhanced. For instance, phosphorus compounds have been shown to stabilize these diesters against thermal and chemical decomposition. nih.gov The stability of its inorganic salts has also been a subject of study, with compounds like chlorinated cubane-1,4-dicarboxylic acids showing high thermal stability. nih.gov

Spectroscopic Characterization

Direct spectroscopic data for free dicarbonic acid is scarce due to its transient nature. However, the pyrocarbonate anion (C₂O₅²⁻) has been successfully characterized using Raman spectroscopy. In studies of molten oxide-carbonate conducting membranes, two broad peaks centered at approximately 1317 cm⁻¹ and 1582 cm⁻¹ were identified as the characteristic frequencies of the C₂O₅²⁻ species. acs.org These experimental findings are in excellent agreement with theoretical frequencies calculated using DFT models for Li₂C₂O₅ and Na₂C₂O₅. acs.org

For its derivatives, extensive spectroscopic data is available. For example, the reaction of diethyl pyrocarbonate with adenine (B156593) has been studied, and the structure of the resulting product was established by spectroscopy. researchgate.net Circular dichroism studies have also been used to characterize the modification of amino acid residues in proteins by diethyl pyrocarbonate. osti.gov

Theoretical and Computational Chemistry

Computational chemistry has been an invaluable tool in the study of dicarbonic acid and its related species. DFT calculations have been employed to predict the stability of various dicarboxylic acids and their complexes. nih.govidsi.md These theoretical approaches have also been used to calculate the pKa values of dicarboxylic acids in aqueous solutions. nih.gov

For the pyrocarbonate ion, DFT calculations have been used to model its structure and vibrational frequencies, which have been crucial for interpreting experimental Raman spectra. acs.org Theoretical studies have also predicted that various inorganic pyrocarbonates can be synthesized, which could have relevance in geoscience. inchem.org

Applications and Functional Roles of Dicarbonic Acid Derivatives in Diverse Scientific Domains

Dicarbonic Acid Esters as Versatile Reagents in Synthetic Organic Chemistry

This compound esters, particularly pyrocarbonates, are highly valuable reagents in synthetic organic chemistry. Their utility stems from their ability to act as activating agents and protecting groups, facilitating a wide range of chemical transformations with high efficiency and selectivity.

Strategic Use in Amino Acid and Peptide Synthesis

In the intricate field of peptide synthesis, the protection of amino groups is a critical step to prevent unwanted side reactions and ensure the correct peptide sequence. Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) is a widely used reagent for this purpose, introducing the tert-butoxycarbonyl (Boc) protecting group to the N-terminus of amino acids. wikipedia.orgthermofisher.in The Boc group is stable under many reaction conditions but can be readily removed with mild acids, making it an ideal protective group in solid-phase peptide synthesis. wikipedia.org This strategy allows for the stepwise and controlled assembly of amino acids into complex peptide chains. wikipedia.orgechemi.com

Dialkyl pyrocarbonates, including di-tert-butyl dicarbonate, also serve as effective condensing reagents for the formation of amide bonds. nih.gov They activate the carboxylic acid group of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid or peptide to form a peptide bond. nih.govresearchgate.net This one-pot procedure offers a convenient and efficient method for synthesizing arylamides of N-protected amino acids and small peptides. nih.gov The use of pyrocarbonates as activating agents is a cornerstone of modern peptide synthesis, enabling the production of peptides for pharmaceutical research and development. echemi.comacs.orgacs.org For instance, they have been instrumental in the synthesis of precursors for antibiotics, antiviral drugs, and anticancer medications. echemi.com

Applications in Bioconjugation and Chemical Biology

The ability of this compound esters to react selectively with amine groups makes them valuable tools in bioconjugation and chemical biology. Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins, peptides, or nucleic acids to study or modify their function. Di-tert-butyl dicarbonate can be used to modify the surface of biomolecules, thereby altering their functional properties. echemi.com This has implications for technologies like drug delivery and gene therapy. echemi.com

The Boc protecting group, introduced by Boc-anhydride, is orthogonal to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org This orthogonality is crucial in complex syntheses where multiple functional groups need to be selectively protected and deprotected. wikipedia.org Furthermore, diallyl pyrocarbonate is another derivative used for the introduction of the allyloxycarbonyl (Alloc) protecting group, which can be selectively removed under different conditions, providing further versatility in synthetic strategies. biotage.com

Polycyclic this compound Derivatives in Materials Science and Bioorganic Chemistry

Polycyclic this compound derivatives are emerging as important building blocks in the design of novel materials and as bioisosteres for aromatic compounds in medicinal chemistry. Their rigid, three-dimensional structures offer unique properties that are not accessible with traditional linear or aromatic molecules.

Design and Synthesis of Saturated Bioisosteres for Aromatic Scaffolds

In drug discovery, replacing aromatic rings with saturated, C(sp3)-rich polycyclic scaffolds is a strategy known as "escaping from flatland." digitellinc.com This approach can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability. nih.govnih.gov Polycyclic dicarbonic acids and their derivatives serve as key precursors for the synthesis of these saturated bioisosteres. researchgate.netchemrxiv.orgnih.gov

For example, tricyclo[3.3.0.0'3,7']octane-1,5-dicarboxylic acid, also known as stellane-1,5-dicarboxylic acid, has been identified as an excellent saturated mimic for ortho-disubstituted benzene (B151609) rings. researchgate.netchemrxiv.orgnih.govresearchgate.net The rigid stellane framework holds the two carboxylic acid groups in a fixed spatial arrangement that closely resembles the geometry of substituents on an ortho-substituted phenyl ring. digitellinc.comresearchgate.netchemrxiv.orgnih.gov Scalable synthetic routes to stellane dicarboxylic acid derivatives have been developed, making these valuable building blocks more accessible for applications in medicinal chemistry and crop science. researchgate.netchemrxiv.orgnih.govresearchgate.net Similarly, other polycyclic systems like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) derivatives are being explored as bioisosteres for para- and meta-substituted benzenes, respectively. nih.govnih.gov The synthesis of these complex scaffolds often relies on dicarboxylic acid intermediates. nih.gov

Utility as Building Blocks for Novel Polymeric Materials

Dicarbonic acids and their esters are fundamental monomers in the synthesis of various polymers, including polyesters and polycarbonates. mdpi.commdpi.com Poly(alkylene dicarboxylate)s, a class of biodegradable polyesters, can be synthesized from the polycondensation of diols and dicarboxylic acids. mdpi.com These polymers are of growing interest for both commodity and specialty applications due to their potential biodegradability and the fact that many of their monomers can be derived from renewable resources. mdpi.com

Aliphatic-aromatic polycarbonates, which combine the properties of both aliphatic and aromatic monomers, can be synthesized using alkylene- and arylenediphenyl dicarbonates. mdpi.comresearchgate.net This approach allows for the tuning of polymer properties, such as flexibility and thermal stability. mdpi.com The melt polycondensation of diacetates with diphenyl dicarbonates represents a versatile method for producing a range of polycarbonates with varying structures and properties. mdpi.comresearchgate.net Aliphatic polycarbonates, while having poorer mechanical properties than their aromatic counterparts, show promise as biodegradable and biocompatible materials for applications such as drug delivery systems. mdpi.comjst.go.jp

Biologically Derived Dicarbonic Acids in Industrial Biotechnology and Sustainable Chemistry

The shift towards a bio-based economy has spurred significant interest in the microbial production of dicarboxylic acids from renewable feedstocks. nih.govnih.gov These bio-derived dicarboxylic acids serve as important platform chemicals for the synthesis of a wide array of products, contributing to more sustainable chemical manufacturing processes. nih.govnih.gov

Several dicarboxylic acids, including succinic acid, fumaric acid, and itaconic acid, are produced through fermentation processes using various microorganisms. researchgate.netmdpi.comthirumalaichemicals.com These acids are recognized by the U.S. Department of Energy as top value-added chemicals from biomass. mdpi.comrepec.org

Succinic acid is a versatile C4-dicarboxylic acid with numerous industrial applications. researchgate.netatamanchemicals.com It is used in the production of biodegradable polymers like polybutylene succinate (B1194679) (PBS), as well as in the food, pharmaceutical, and agricultural industries. nih.govresearchgate.netmdpi.com The fermentative production of succinic acid is seen as a more sustainable alternative to its traditional synthesis from fossil fuels. atamanchemicals.commdpi.com

Fumaric acid , the trans-isomer of butenedioic acid, is widely used as an acidulant in the food and beverage industry. thirumalaichemicals.comthechemco.com It also finds applications in the production of unsaturated polyester (B1180765) resins, alkyd resins, and printing inks. thirumalaichemicals.comknowde.comatamankimya.com Industrial preparation of L-malic acid and L-aspartic acid also utilizes fumaric acid as a starting material. atamankimya.com

Itaconic acid , an unsaturated dicarboxylic acid, is a valuable building block for polymers. mdpi.comatamanchemicals.com It is used as a co-monomer in the production of various polymers, including synthetic latexes for the paper and paint industries. repec.orgatamanchemicals.comresearchgate.net Its structure, featuring a vinyl group, makes it a suitable replacement for petroleum-derived acrylic and methacrylic acids. mdpi.comrepec.org

Long-chain dicarboxylic acids (LCDAs) are also being produced through microbial fermentation of fatty acids and plant oils. fraunhofer.deacs.orgeuropa.eu These LCDAs are used in the synthesis of polyamides, polyesters, lubricants, and adhesives. fraunhofer.degerli.com The biotechnological production of these acids offers a sustainable route to valuable chemicals that are otherwise difficult to synthesize chemically. fraunhofer.deeuropa.eu

Significance of Itaconic Acid and Malonic Acid as Bio-Based Monomers

The shift towards sustainable and environmentally friendly materials has highlighted the importance of bio-based monomers. Itaconic acid and malonic acid are at the forefront of this movement, offering renewable alternatives to petroleum-derived chemicals.

Itaconic Acid:

Itaconic acid, a white crystalline powder, is a promising bio-based monomer that can be produced on a large scale through the fermentation of carbohydrates by microorganisms like Aspergillus terreus. alfa-chemistry.comnih.gov First discovered in 1836 from the pyrolysis of citric acid, its potential as a biological product was recognized in 1932. nih.gov The U.S. Department of Energy has identified itaconic acid as one of the top 12 value-added chemicals from biomass. fortunebusinessinsights.comacs.org Its significance lies in its non-toxicity, biocompatibility, biodegradability, and chemical reactivity, which make it suitable for a broad range of applications. nih.gov The presence of two carboxylic groups enhances the solubility and water absorption of its resulting polymers. nih.gov

Key attributes contributing to the significance of itaconic acid as a bio-based monomer include:

Renewable Origin: It is derived from renewable resources like sugars through fermentation. riverlandtrading.com

Versatility: Its anhydride (B1165640) form, itaconic anhydride, is a versatile monomer for sustainable polymer innovations. alfa-chemistry.com

Eco-Friendly Profile: It is considered a green raw material and an eco-friendly alternative to petrochemicals. fortunebusinessinsights.comacs.org

Malonic Acid:

Malonic acid, a dicarboxylic acid with the formula C₃H₄O₄, is another crucial bio-based building block. multichemindia.com It can be produced through the fermentation of glucose. atamankimya.com Historically, it was first synthesized in 1858 by the oxidative decomposition of malic acid. atamankimya.com Its significance stems from its role as a precursor to a variety of valuable compounds and its application in creating biodegradable polymers. multichemindia.commdpi.com Malonic acid and its esters, such as diethyl malonate and dimethyl malonate, are now available through sustainable bio-based production processes. specialchem.com

The importance of malonic acid as a bio-based monomer is underscored by:

Role in Biorefineries: The U.S. Department of Energy has listed malonic acid as one of the top 30 chemicals to be produced from biomass. atamanchemicals.com

Versatile Precursor: It serves as a precursor to specialty polyesters and can be converted to 1,3-propanediol (B51772) for use in polymers. atamankimya.comatamanchemicals.com

Cross-linking Capabilities: It has been used to cross-link corn and potato starches to create biodegradable thermoplastics. atamanchemicals.com

FeatureItaconic AcidMalonic Acid
Primary Production MethodFermentation of carbohydrates (e.g., glucose, xylose) using Aspergillus terreus. alfa-chemistry.comfortunebusinessinsights.comFermentation of glucose; also synthesized from chloroacetic acid or diethyl malonate. atamankimya.commdpi.com
Key PropertiesNon-toxic, biocompatible, biodegradable, chemically reactive. nih.govReactive methylene (B1212753) group, precursor to various compounds. multichemindia.compearson.com
RecognitionTop 12 value-added chemical from biomass (U.S. DOE). fortunebusinessinsights.comacs.orgTop 30 chemical to be produced from biomass (U.S. DOE). atamanchemicals.com
Primary Applications as MonomerSuperabsorbent polymers, resins, plastics, synthetic fibers. fortunebusinessinsights.comBiodegradable polymers, specialty polyesters, alkyd resins. multichemindia.comatamankimya.com

Applications in Polymer Synthesis (e.g., Biodegradable Polyesters, Adhesives, Coatings)

The unique chemical structures of itaconic and malonic acids make them valuable monomers in the synthesis of a wide array of polymers with diverse applications.

Itaconic Acid in Polymer Synthesis:

Itaconic acid and its derivatives are increasingly used to create high-performance, sustainable polymers.

Biodegradable Polyesters and Polymers: Itaconic acid is used as a monomer for producing superabsorbent polymers, resins, and plastics. fortunebusinessinsights.com Its polymeric derivatives are gaining traction as biobased alternatives to petroleum-based monomers due to their versatility and renewable nature. acs.org Poly(itaconic acid) is being explored as a surrogate for poly(acrylic acid) in applications like superabsorbents. acs.org The synthesis of itaconic acid-grafted superabsorbent nanohydrogels has been reported, which exhibit high swelling capacity and are suitable for biomedical applications. nih.gov

Adhesives and Coatings: Itaconic acid enhances bonding strength, water resistance, and flexibility in pressure-sensitive adhesives and industrial sealants. riverlandtrading.com In water-based coatings and paints, it improves adhesion, gloss, and weather resistance. riverlandtrading.com Itaconic anhydride can be used to formulate environmentally friendly coatings and adhesives with high performance and durability. alfa-chemistry.com

Other Polymer Applications: Itaconic acid is used to stabilize polymers in styrene-butadiene rubber (SBR) latex, enhancing durability. fortunebusinessinsights.com It also serves as a green compatibilizer in composite materials, improving the interfacial adhesion between resin matrices and reinforcements. alfa-chemistry.com

Malonic Acid in Polymer Synthesis:

Malonic acid serves as a fundamental building block in the polymer industry, contributing to the development of sustainable and functional materials.

Biodegradable Polyesters: Malonic acid is utilized as a building block for creating biodegradable polymers, offering environmentally friendly alternatives for applications like packaging and medical equipment. multichemindia.com It is a precursor to specialty polyesters and can be converted into 1,3-propanediol for use in these polymers. atamankimya.comatamankimya.com

Adhesives and Coatings: Malonic acid is a component of alkyd resins used in coatings to protect against UV radiation, oxidation, and corrosion. atamankimya.comatamankimya.com It also acts as a cross-linking agent in the coating industry and for surgical adhesives. atamankimya.com

Application AreaItaconic Acid-Based PolymersMalonic Acid-Based Polymers
Biodegradable Polyesters/PolymersUsed in superabsorbent polymers, bio-resins, and eco-friendly plastics. riverlandtrading.comBuilding block for biodegradable polymers for packaging and medical devices. multichemindia.com Precursor for specialty polyesters. atamankimya.com
AdhesivesEnhances bonding strength and water resistance in pressure-sensitive and construction adhesives. riverlandtrading.comUsed in surgical adhesives. atamankimya.com
CoatingsImproves adhesion, gloss, and weather resistance in water-based paints and coatings. riverlandtrading.comComponent of alkyd resins for protective coatings against UV, oxidation, and corrosion. atamankimya.comatamankimya.com

Catalytic Activities of this compound Compounds and Their Complexes

Dicarboxylic acids and their complexes exhibit significant catalytic activities in various chemical transformations. Their ability to act as catalysts or ligands in catalytic complexes is a subject of ongoing research.

Polycarboxylic acids are of interest as mimics for enzyme-catalyzed reactions, such as the depolymerization of cellulose (B213188). benthamdirect.comingentaconnect.com The catalytic activity of dicarboxylic acids in the hydrolysis of a cellulose model compound, D-cellobiose, has been studied. benthamdirect.comingentaconnect.com It was found that acids with a rigid structure, where the acid groups are held in a fixed geometry, such as maleic acid, cis-1,2-cyclohexane dicarboxylic acid, and phthalic acid, show high catalytic activities. benthamdirect.comingentaconnect.com

Strong Brønsted acids, including certain dicarboxylic acid derivatives, have shown high activity in the dehydration polycondensation of dicarboxylic acids and diols at low temperatures. nih.gov Furthermore, dicarboxylic acids have been used to modify the surface of ferrite (B1171679) nanoparticles to catalyze the dehydration of fructose. metall-mater-eng.com

Metal complexes incorporating dicarboxylic acid ligands are also catalytically active. For instance, ruthenium complexes with a pyridine-dicarboxylate ligand have been shown to catalyze water oxidation. diva-portal.org The electronic properties of the ligands can influence the catalytic activity, with electron-donating groups often increasing it. diva-portal.org Palladium complexes with ligands based on imidazole-4,5-dicarboxylic acid have demonstrated catalytic activity in hydrogenation and cross-coupling reactions in water. rsc.org Manganese(II) complexes of heterocyclic carboxylic acids have been found to exhibit catecholase and catalase-like enzyme activity. researchgate.net Additionally, copper metal-organic frameworks loaded with sulfuric acid, where a dicarboxylic acid acts as a linker, have been used as solid acid catalysts. aaru.edu.jo

Future Research Trajectories and Emerging Paradigms in Dicarbonic Acid Chemistry

Exploration of Unconventional Synthetic Routes for Highly Unstable Dicarbonic Acid Species

The extreme instability of this compound (HO(CO)O(CO)OH) necessitates unconventional synthetic approaches, often targeting its more stable ester derivatives or transiently generating related unstable species. Future research is focused on developing methods that can either trap or controllably generate these reactive intermediates.

A key area of exploration is the synthesis of related, highly unstable precursors. For instance, di-tert-butyl tricarbonate has been successfully prepared as a crystalline solid, albeit one that readily decomposes. orgsyn.org This compound serves as a valuable precursor to the more stable di-tert-butyl dicarbonate (B1257347) (Boc anhydride) through a controlled decarboxylation reaction, often catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org The synthesis of the tricarbonate itself is a low-temperature process involving the reaction of potassium tert-butoxide with carbon dioxide to form a slurry, which is then reacted with phosgene. orgsyn.org This strategy of creating a more complex, unstable species that can be controllably decomposed into the desired dicarbonate represents a significant unconventional route.

Future investigations will likely focus on moving away from hazardous reagents like phosgene. orgsyn.orgyoutube.com Alternative methods for synthesizing dicarbonates such as di-tert-butyl dicarbonate have been developed using reagents like methanesulfonyl chloride to react with alkali metal tert-butyl carbonates. google.com These phosgene-free routes offer a safer pathway to these important reagents.

The table below summarizes and compares various synthetic routes for this compound derivatives, highlighting the reagents and general conditions.

Product Starting Materials Key Reagents/Catalysts General Conditions Reference
Di-tert-butyl tricarbonatePotassium tert-butoxide, Carbon dioxidePhosgeneLow temperature (-20°C to -5°C), Anhydrous THF orgsyn.org
Di-tert-butyl dicarbonateDi-tert-butyl tricarbonate1,4-diazabicyclo[2.2.2]octane (DABCO)Room temperature, Carbon tetrachloride orgsyn.org
Di-tert-butyl dicarbonateSodium tert-butoxide, Carbon dioxideMethanesulfonyl chloride, PyridineLow temperature (0°C to 10°C), Hexane chemicalbook.com
Di-tert-butyl dicarbonatetert-Butanol, Carbon dioxidePhosgene, DABCOClassical method youtube.com
Di-tert-butyl dicarbonateSodium tert-butoxide, Carbon dioxidep-Toluenesulfonic acid or Methanesulfonic acidCatalytic process youtube.comwikipedia.org

This table is interactive. Click on the headers to sort the data.

The development of synthetic pathways that can generate and utilize this compound in situ without isolation remains a significant, albeit challenging, goal. This would likely involve flow chemistry or cryogenic techniques to manage its high reactivity.

Development of Sophisticated Computational Models for Predicting Novel this compound Reactivity

Given the transient nature of this compound, computational chemistry provides an indispensable tool for understanding its structure, stability, and reaction mechanisms. Future research will heavily rely on the development of sophisticated models to predict its reactivity, bypassing the challenges of experimental studies.

Density Functional Theory (DFT) calculations have been effectively used to investigate the reaction mechanisms for the synthesis of related compounds like dimethyl carbonate. rsc.orgresearchgate.net These studies elucidate the energetics of various reaction pathways, identify transition states, and explain the role of catalysts. researchgate.net Similar DFT approaches can be applied to model the decomposition of this compound and predict its reactions with various nucleophiles and electrophiles. For example, computational analysis can clarify the stability of different conformers (cis-cis, cis-trans, trans-trans) which are believed to have distinct reactivities. researchgate.net

Ab initio molecular dynamics (AIMD) is another powerful technique that can simulate the behavior of this compound in different environments, such as in the gas phase or in solution. acs.org AIMD is particularly useful for capturing the complex influence of intermolecular interactions, which are crucial for stabilizing reactive species. acs.org By modeling the conformational landscape, researchers can predict which structures are thermally accessible and how they might react. acs.org

Furthermore, the development of deep neural network potentials trained on ab initio data presents a promising avenue for efficiently exploring the free-energy surface of reactions involving this compound. nih.gov These machine learning models can achieve the accuracy of high-level quantum mechanical calculations at a fraction of the computational cost, enabling the simulation of rare events like proton transfer and decomposition over longer timescales. nih.govmdpi.com Such models could predict the pKa of this compound and its kinetic stability under various conditions, providing crucial insights for designing future synthetic strategies. nih.gov

Innovative Applications of this compound Derivatives in Supramolecular Assemblies and Nanotechnology

While this compound itself is too unstable for most material applications, its stable ester derivatives, particularly di-tert-butyl dicarbonate (Boc anhydride), are emerging as versatile building blocks in supramolecular chemistry and nanotechnology. The Boc group, traditionally used for amine protection in peptide synthesis, is now being exploited for its ability to direct the self-assembly of molecules into well-defined nanostructures. mychemblog.com

Recent studies have shown that N-tert-butoxycarbonyl (Boc) protected dipeptides can self-assemble into remarkable nano-architectures. rsc.org For example, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine undergoes a dual self-assembly process, first forming nanotubes which then organize themselves into larger microtapes. rsc.org Similarly, Boc-L-phenylalanyl-L-tyrosine can self-assemble into either microspheres or microtapes depending on the solvent conditions. rsc.org These self-assembled structures exhibit interesting properties, such as quantum confinement effects and significant piezoelectricity when embedded into electrospun fibers, generating high output voltages. rsc.org This opens up possibilities for their use in nanoelectronics, sensors, and energy-harvesting devices.

The future in this area involves designing new this compound derivatives with specific functionalities to control self-assembly processes. By modifying the alkyl or aryl groups of the pyrocarbonate, it may be possible to tune the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the formation of supramolecular structures. This could lead to the creation of novel nanomaterials with tailored optical, electronic, or biological properties. The use of Boc anhydride (B1165640) to facilitate the self-assembly of polyamine-based peptide amphiphiles into defined nanostructures further highlights the potential of this compound derivatives in creating advanced biomaterials. jove.com

Advancements in Green Chemistry Principles for Sustainable this compound Production and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of this compound derivatives. A primary focus is the replacement of hazardous reagents and the development of more efficient, atom-economical processes.

A significant advancement is the move away from phosgene, a highly toxic gas, in the synthesis of pyrocarbonates. orgsyn.orgyoutube.com Modern industrial processes for di-tert-butyl dicarbonate often utilize the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by acids like p-toluenesulfonic acid, which is a much safer alternative. youtube.comwikipedia.org Another greener approach involves the use of phase-transfer catalysis (PTC). google.commdpi.com PTC can enhance reaction rates and efficiency, allowing for the use of milder conditions and reducing the need for volatile organic solvents by enabling reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.orgoperachem.comyoutube.com For instance, the synthesis of di-tert-butyl dicarbonate can be achieved by reacting an alkali metal tert-butyl carbonate with methanesulfonyl chloride in the presence of a phase-transfer catalyst. google.com

Biocatalysis represents a promising frontier for the sustainable production of dicarbonates. Enzymes offer high selectivity and can operate under mild, environmentally benign conditions. Research into the biocatalytic synthesis of cyclic dicarbonates is underway, which could provide a renewable pathway to these compounds. researchgate.net The broader field of using biocatalysts for organic synthesis is rapidly advancing, with engineered enzymes being developed for a wide range of chemical transformations. youtube.com

Furthermore, using carbon dioxide, a greenhouse gas, as a C1 feedstock for producing carbonates is a key strategy in green chemistry. researchgate.net While direct synthesis of this compound from CO2 is not yet feasible, the principles learned from the sustainable production of polycarbonates and cyclic carbonates from CO2 and epoxides could inspire future routes to pyrocarbonates. researchgate.netunl.edu These processes often use ionic liquids or metal complexes as catalysts and contribute to a net reduction in CO2 emissions. researchgate.netunl.edu

Q & A

Q. What are the standard methods for synthesizing dicarbonic acid in laboratory settings?

this compound synthesis typically involves controlled condensation reactions of carbon dioxide derivatives or oxidation of glycolic acid precursors. Key steps include:

  • Purification via recrystallization or chromatography to isolate intermediates.
  • Characterization using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxyl group formation.
  • Replication of protocols requires meticulous documentation of reaction conditions (temperature, solvent ratios, catalysts) to ensure reproducibility .

Q. How can researchers experimentally determine the dissociation constants (pKa) of this compound?

A methodological approach includes:

  • Potentiometric titration : Monitor pH changes during acid-base titration to identify equivalence points.
  • UV-Vis spectroscopy : Track absorbance shifts of ionized vs. non-ionized species across pH gradients.
  • Data interpretation : Use the Henderson-Hasselbalch equation to calculate pKa values, ensuring consistency with replicate trials .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Analyze 13C^{13}\text{C} NMR spectra to identify carboxyl carbon environments.
  • X-ray diffraction (XRD) : Resolve crystalline structure and bond lengths.
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns. Cross-validate results with computational simulations (e.g., density functional theory) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • Thermogravimetric analysis (TGA) : Quantify mass loss during controlled heating to identify decomposition thresholds.
  • Variable-pressure experiments : Test stability under inert (N2_2) vs. reactive (O2_2) atmospheres.
  • Kinetic modeling : Derive activation energy using Arrhenius plots, comparing results with computational predictions .

Q. What strategies are recommended for reconciling contradictory data on this compound’s reactivity in aqueous solutions?

  • Methodological audit : Compare experimental conditions (e.g., pH, ionic strength) across studies. For example, discrepancies in pKa may arise from buffer interference .
  • Controlled replication : Repeat conflicting experiments with standardized protocols, documenting purity levels (e.g., via HPLC) to rule out impurity effects .
  • Meta-analysis : Statistically aggregate data from peer-reviewed studies to identify outliers or trends .

Q. How can computational models be integrated with experimental data to predict this compound’s behavior in novel environments?

  • Molecular dynamics simulations : Model solvation effects in non-aqueous solvents (e.g., DMSO) and validate with experimental solubility data.
  • Hybrid DFT/experimental workflows : Use calculated thermodynamic parameters (e.g., Gibbs free energy) to guide synthetic route optimization.
  • Machine learning : Train algorithms on existing kinetic datasets to predict reaction outcomes under untested conditions .

Methodological Best Practices

  • Data presentation : Avoid duplicating tables/figures in text; highlight trends (e.g., anomalous pKa values) in the discussion .
  • Literature review : Use Boolean search terms (e.g., "this compound" AND "dissociation kinetics") in databases like SciFinder and PubMed, excluding non-peer-reviewed sources .
  • Ethical replication : Adhere to protocols from high-impact studies, citing original methodologies while disclosing modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicarbonic acid
Reactant of Route 2
Dicarbonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.